molecular formula C20H18N2O5 B4911203 5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4911203
M. Wt: 366.4 g/mol
InChI Key: QCQXOITVFPKAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring and a phenyl group substituted with a methoxyethoxy chain

Preparation Methods

The synthesis of 5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where certain groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-5-7-15(8-6-13)26-9-10-27-16-4-2-3-14(11-16)12-17-18(23)21-20(25)22-19(17)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQXOITVFPKAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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